molecular formula C18H25N3O2 B12948070 N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylphenyl)acetamide CAS No. 88137-96-6

N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylphenyl)acetamide

Cat. No.: B12948070
CAS No.: 88137-96-6
M. Wt: 315.4 g/mol
InChI Key: YQZUHESGLQNRJK-UHFFFAOYSA-N
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Description

N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylphenyl)acetamide is a synthetic organic compound featuring an imidazole core linked to a substituted phenylacetamide structure via a hexyloxy spacer. The imidazole ring is a five-membered heterocyclic moiety known for its amphoteric nature and high solubility in water and other polar solvents . This ring is a fundamental building block in medicinal chemistry, serving as a key structural component in a wide range of biologically active molecules and approved therapeutics . Compounds containing the imidazole scaffold have been extensively documented to exhibit a diverse array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antihistaminic properties . Furthermore, recent research explores imidazole-based compounds as inhibitors for specific therapeutic targets, such as cyclin-dependent kinases (CDKs), highlighting their continued relevance in drug discovery . The specific structural features of this compound—including the acetamide group, the extended alkoxy linker, and the methyl substitution on the phenyl ring—make it a valuable intermediate for researchers in chemical synthesis and drug development. It is intended for use in exploring structure-activity relationships, developing new enzyme inhibitors, and synthesizing novel heterocyclic compounds for biological screening. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

88137-96-6

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

N-[4-(6-imidazol-1-ylhexoxy)-2-methylphenyl]acetamide

InChI

InChI=1S/C18H25N3O2/c1-15-13-17(7-8-18(15)20-16(2)22)23-12-6-4-3-5-10-21-11-9-19-14-21/h7-9,11,13-14H,3-6,10,12H2,1-2H3,(H,20,22)

InChI Key

YQZUHESGLQNRJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCCCCCN2C=CN=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthetic preparation of N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylphenyl)acetamide involves several steps. While I don’t have specific synthetic routes for this compound, similar compounds like 2-[(1-benzyl-1H-indol-4-yl)oxy]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide have been reported with a purity of around 95% . These methods often include condensation reactions, protection/deprotection steps, and functional group transformations.

Industrial Production: The industrial-scale production of this compound may involve modifications of existing synthetic routes. detailed information on large-scale production remains proprietary.

Chemical Reactions Analysis

Reactivity: This compound can undergo various chemical reactions, including:

    Oxidation: Oxidative processes can modify the phenolic group.

    Substitution: Substituents on the imidazole ring can be replaced.

    Reduction: Reduction reactions may alter functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO) or hydrogen peroxide (HO) are commonly used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce functional groups.

Major Products: The specific products depend on reaction conditions and substituents. For example, oxidation may yield hydroxylated derivatives, while substitution can lead to modified imidazole rings.

Scientific Research Applications

N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylphenyl)acetamide finds applications in:

    Medicine: It may act as a potential drug candidate due to its structural features.

    Biology: Researchers study its interactions with biological targets.

    Chemistry: It serves as a building block for more complex molecules.

    Industry: Its unique properties may be exploited in materials science.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting signaling pathways.

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Name (CAS/Example) Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylphenyl)acetamide Acetamide-phenyl Hexyloxy-imidazole, 2-methyl C₁₈H₂₅N₃O₂ 319.42
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Acetamide-phenyl Naphthalene-oxymethyl-triazole C₂₁H₁₈N₄O₂ 358.39
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Acetamide-phenyl Naphthalene-oxymethyl-triazole, 4-Cl C₂₁H₁₇ClN₄O₂ 392.84
N-(4-Hydroxyphenyl)acetamide (Paracetamol) Acetamide-phenyl 4-Hydroxy C₈H₉NO₂ 151.16
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Acetamide-thiazole Benzodiazol-phenoxymethyl-triazole, 4-Br C₂₉H₂₂BrN₇O₂S 620.50

Key Observations :

  • Hexyl-Imidazole vs.
  • Electron-Withdrawing Groups: Analogs like 6m (Cl substituent) and 6b (NO₂) exhibit altered electronic profiles, which may enhance metabolic stability or binding affinity .
  • Heterocyclic Diversity : Thiazole- and benzimidazole-containing analogs (e.g., 9c) demonstrate broader pharmacological versatility, possibly targeting kinases or DNA .

Physicochemical Properties

Property Target Compound 6a 6m Paracetamol
LogP (Predicted) ~3.2 (high lipophilicity due to hexyl chain) 2.8 3.5 0.5
Hydrogen Bond Acceptors 4 5 4 2
IR C=O Stretch (cm⁻¹) ~1670–1680 (estimated) 1671 1678 1650
Solubility Low (hydrophobic hexyl chain) Moderate (polar triazole) Low (Cl substituent) High (polar -OH)

Notes:

  • Triazole-containing analogs (6a, 6m) show moderate solubility due to polar triazole groups, whereas paracetamol’s hydroxyl group confers high solubility .

Challenges :

  • The hexyl-imidazole chain in the target compound may require multi-step synthesis, including protection/deprotection strategies to avoid side reactions.

Biological Activity

N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylphenyl)acetamide, with the CAS number 125055-59-6, is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H25N3OC_{18}H_{25}N_{3}O. The compound features an imidazole ring, which is commonly associated with various biological activities, particularly in pharmacology.

Anticancer Activity

Research has indicated that compounds containing imidazole derivatives exhibit significant anticancer properties. A study synthesized several imidazole derivatives to evaluate their cytotoxic effects against various cancer cell lines, including colon (HT-29) and breast (MCF-7) carcinoma cells. Notably, the compounds demonstrated greater activity against HT-29 cells compared to MCF-7 cells, with some exhibiting considerable cytotoxicity and inducing DNA fragmentation in cancer cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHT-29TBDInduction of apoptosis
Other Imidazole DerivativesMCF-7TBDInhibition of DNA synthesis

The biological activity of this compound is largely attributed to its ability to interact with specific cellular pathways:

  • Apoptosis Induction : Studies have shown that imidazole derivatives can trigger apoptotic pathways in cancer cells. This is often mediated through the activation of caspases and the release of cytochrome c from mitochondria.
  • Inhibition of DNA Synthesis : Some derivatives have been found to inhibit DNA synthesis in cancer cells, although this effect was noted to be less pronounced compared to their cytotoxic effects .

Case Studies

A notable case involved a derivative similar to this compound that was tested for its efficacy against various cancer types. The study utilized MTT assays to determine cell viability post-treatment. Results indicated that certain concentrations led to significant reductions in cell viability, suggesting potential for further development as an anticancer agent .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its therapeutic application. Preliminary data suggests that the compound has favorable absorption characteristics; however, detailed studies on its metabolism and excretion are necessary.

Table 2: Pharmacokinetic Properties

PropertyValue
AbsorptionHigh
BioavailabilityTBD
Half-lifeTBD
ToxicityLow (preliminary data)

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